Cas no 1864074-39-4 (1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride)

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is a substituted phenethylamine derivative with a molecular structure incorporating dimethoxy and butylamine functional groups. This compound is of interest in pharmaceutical and chemical research due to its potential as a precursor or intermediate in the synthesis of more complex molecules. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. Its well-defined crystalline structure ensures consistent purity, making it suitable for analytical and experimental applications. Researchers value this compound for its utility in studying structure-activity relationships and pharmacological properties within the phenethylamine class. Proper handling under controlled conditions is recommended due to its reactive amine group.
1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride structure
1864074-39-4 structure
Product Name:1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride
CAS No:1864074-39-4
MF:C12H20ClNO2
MW:245.74570274353
CID:5719791
PubChem ID:86262898
Update Time:2025-06-28

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-241018
    • 1864074-39-4
    • AKOS026747575
    • 1-(2,5-dimethoxyphenyl)butan-1-aminehydrochloride
    • 1-(2,5-dimethoxyphenyl)butan-1-amine;hydrochloride
    • 1-(2,5-dimethoxyphenyl)butan-1-amine hydrochloride
    • F2167-1944
    • 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride
    • Inchi: 1S/C12H19NO2.ClH/c1-4-5-11(13)10-8-9(14-2)6-7-12(10)15-3;/h6-8,11H,4-5,13H2,1-3H3;1H
    • InChI Key: ZQBJABSSBYSAJJ-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C=CC(=CC=1C(CCC)N)OC

Computed Properties

  • Exact Mass: 245.1182566g/mol
  • Monoisotopic Mass: 245.1182566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 175
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride Pricemore >>

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Additional information on 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride

Professional Introduction to 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride (CAS No. 1864074-39-4)

1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride, with the CAS number 1864074-39-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives and features a butan-1-amine backbone substituted with a 2,5-dimethoxyphenyl group, further salted with hydrochloride to enhance its solubility and stability. The structural configuration of this molecule imparts unique chemical properties that make it a promising candidate for various biochemical and pharmacological applications.

The 2,5-dimethoxyphenyl moiety is a key pharmacophore in this compound, contributing to its potential biological activity. This aromatic ring system is known for its ability to interact with multiple biological targets, including enzymes and receptors, which has been widely explored in the development of therapeutic agents. The dimethoxy substitution pattern enhances the lipophilicity of the molecule while maintaining sufficient polarity, allowing it to traverse biological membranes effectively. This balance is crucial for drug candidates aiming to achieve both efficacy and bioavailability.

In recent years, there has been growing interest in amine derivatives as pharmacological agents due to their diverse biological activities. The butan-1-amine part of the molecule provides a flexible alkyl chain that can modulate the binding affinity and selectivity of the compound towards its target proteins. This structural feature has been exploited in the design of novel drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The hydrochloride salt form of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride ensures better handling and formulation properties, making it suitable for further development into clinical candidates.

One of the most compelling aspects of this compound is its potential in the treatment of neurological disorders. Preclinical studies have suggested that amine derivatives with similar structural motifs may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression, anxiety, and neurodegenerative diseases. The 2,5-dimethoxyphenyl group's ability to modulate monoamine receptors has been particularly investigated. For instance, analogs of this compound have shown promise in preclinical models by influencing serotonin and dopamine pathways, which are implicated in mood regulation and cognitive function.

Furthermore, the pharmaceutical industry has been increasingly focusing on developing small-molecule inhibitors for various enzymatic targets. The structure of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride presents an attractive scaffold for designing inhibitors targeting enzymes involved in metabolic pathways and signal transduction cascades. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. These computational studies have guided synthetic modifications aimed at optimizing potency and selectivity.

The synthesis of 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the reduction of nitro compounds or acylation reactions followed by functional group transformations. The use of advanced catalytic systems has improved the efficiency of these synthetic routes, making them more scalable for industrial production. Additionally, green chemistry principles have been integrated into these synthetic processes to minimize environmental impact while maintaining high chemical yields.

In terms of pharmacokinetic properties, 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride exhibits favorable characteristics that make it suitable for further development. Preliminary studies indicate good oral bioavailability coupled with moderate metabolic stability. These properties are critical for ensuring that the compound reaches therapeutic levels in vivo and remains active long enough to exert its desired effects. Moreover, the hydrochloride salt form enhances water solubility, facilitating formulation into oral dosage forms such as tablets or capsules.

The potential therapeutic applications of this compound extend beyond neurological disorders. Research has also explored its utility in treating inflammatory conditions by modulating immune responses through interaction with cytokine pathways. The 2,5-dimethoxyphenyl group's ability to engage with inflammatory mediators has been a focus area in recent studies aimed at developing novel anti-inflammatory agents. Additionally, the butan-1-amine moiety may contribute to anti-proliferative effects by interfering with signaling pathways involved in cell growth and differentiation.

As research continues to uncover new biological targets and mechanisms, the significance of compounds like 1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride is likely to grow further. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating these findings into clinical reality. The integration of cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug discovery platforms will accelerate the development pipeline for such compounds.

In conclusion,1-(2,5-Dimethoxyphenyl)butan-1-amine hydrochloride (CAS No. 1864074-39-4) represents a promising pharmacological entity with diverse potential applications across multiple therapeutic areas. Its unique structural features combined with favorable pharmacokinetic properties position it as a valuable candidate for further investigation and development. As our understanding of biological systems continues to evolve,so too will our ability to harness compounds like this one for improving human health.

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